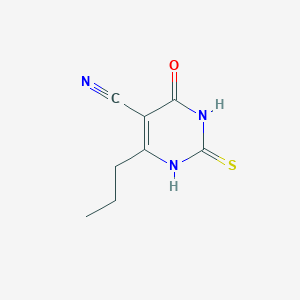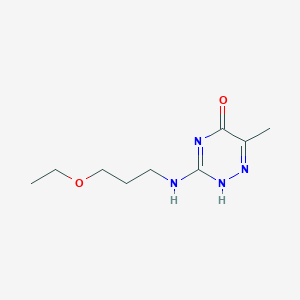
2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family This compound is characterized by the presence of a mercapto group (-SH), a carbonitrile group (-CN), and a propyl group (-C3H7) attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl cyanoacetate, thiourea, and an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
- Ethyl cyanoacetate + Thiourea + Aldehyde → Intermediate
- Intermediate + Base (K2CO3) → this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of the SecA ATPase enzyme in bacteria, which is essential for protein translocation across the cytoplasmic membrane . By inhibiting this enzyme, the compound disrupts bacterial protein secretion, leading to antimicrobial effects.
Comparison with Similar Compounds
- 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
- 2-Mercapto-6-oxo-4-(4-methoxy-3-propoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 2-Mercapto-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target enzymes.
Properties
IUPAC Name |
4-oxo-6-propyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-3-6-5(4-9)7(12)11-8(13)10-6/h2-3H2,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUEMGGSALGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=S)N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753114.png)
![6-fluoro-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-methylquinoline-3-carboxamide](/img/structure/B7753116.png)
![2-(benzylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753133.png)
![2-(2-phenylethylamino)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753136.png)
![2-[(4-fluorophenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753143.png)
![2-[(4-methoxyphenyl)methylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753146.png)
![2-[2-(4-methoxyphenyl)ethylamino]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7753154.png)
![2-[2-(4-methoxyphenyl)ethylamino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7753157.png)
![4-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7753164.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7753168.png)
![6-(2-(5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7753172.png)
![N-cyclohexyl-5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B7753186.png)
![5-hydroxy-2-methyl-N-(4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B7753189.png)
